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Compound of Interest

Compound Name: 2-(2-Methoxyphenoxy)acetamide

Cat. No.: B070489 Get Quote

In the dynamic field of medicinal chemistry, the 2-phenoxyacetamide scaffold has emerged as

a privileged structure, serving as a versatile template for the design of novel therapeutic agents

targeting a wide array of biological targets. This guide provides a comprehensive, head-to-head

comparison of the efficacy of various 2-(2-Methoxyphenoxy)acetamide derivatives and their

structural analogs. By synthesizing data from multiple preclinical studies, we aim to provide

researchers, scientists, and drug development professionals with a clear, data-driven

perspective on the structure-activity relationships (SAR) that govern the potency and selectivity

of these compounds across different therapeutic areas.

The inherent flexibility of the 2-phenoxyacetamide core allows for systematic modifications at

three key positions: the phenoxy ring, the acetamide nitrogen, and the linker connecting them.

These modifications have profound effects on the pharmacological profile of the resulting

derivatives, leading to compounds with potent activities as monoamine oxidase (MAO)

inhibitors, anticancer agents, anticonvulsants, and anti-inflammatory agents. This guide will

delve into a comparative analysis within each of these therapeutic classes, supported by

experimental data and detailed protocols.
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Monoamine oxidases (MAOs) are critical enzymes in the metabolic degradation of

neurotransmitters, making them a key target for the treatment of depression and

neurodegenerative diseases.[1] A series of 2-phenoxyacetamide analogues have been

synthesized and evaluated for their inhibitory potency against both MAO-A and MAO-B

isoforms.

Comparative Efficacy of 2-Phenoxyacetamide
Derivatives as MAO Inhibitors

Compound
ID

Substitutio
n on
Phenoxy
Ring

MAO-A IC50
(µM)

MAO-B IC50
(µM)

Selectivity
Index (SI)
for MAO-A

Reference

12 4-Methoxy 0.08 µM 19.6 µM 245 [1]

21

4-((prop-2-

ynylimino)met

hyl)

0.018 µM 0.07 µM 3.89 [1]

Analysis of Structure-Activity Relationships (SAR):

The data clearly indicates that substitutions on the phenoxy ring significantly influence both the

potency and selectivity of these derivatives as MAO inhibitors.

Compound 12, featuring a 4-methoxy group, demonstrates remarkable selectivity for MAO-

A, with a selectivity index of 245.[1] This suggests that the electron-donating methoxy group

at the para position is highly favorable for MAO-A inhibition while significantly reducing

affinity for the MAO-B isoform.

In contrast, Compound 21, which incorporates a propargylamine-containing imine at the 4-

position, exhibits potent dual inhibition of both MAO-A and MAO-B.[1] The propargylamine

moiety is a well-known pharmacophore in irreversible MAO inhibitors, and its presence in

Compound 21 likely contributes to its high potency against both isoforms.

This comparative analysis underscores the tunability of the 2-phenoxyacetamide scaffold.

Simple modifications to the phenoxy ring can switch the pharmacological profile from a highly
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selective MAO-A inhibitor to a potent dual MAO-A/B inhibitor.

Anticancer Activity: A Multi-Cell Line Comparison
The 2-phenoxyacetamide scaffold has also been extensively explored for its potential as an

anticancer agent. Derivatives have been tested against various cancer cell lines, revealing

promising cytotoxic activities.
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Compound ID
Key Structural
Features

Cell Line IC50 (µM) Reference

3c

N-(1-(4-

chlorophenyl)eth

yl)-2-(4-

nitrophenoxy)ace

tamide

MCF-7 (Breast)
Not specified, but

noted as active
[2][3]

3c

N-(1-(4-

chlorophenyl)eth

yl)-2-(4-

nitrophenoxy)ace

tamide

SK-N-SH

(Neuroblastoma)

Not specified, but

noted as active
[2][3]

38

N-(4-methoxy-

phenyl)-2-(4-

pyrrolidin-1-

ylquinazoline-2-

sulfonyl)-

acetamide

Multiple

Noted as having

remarkable

activity

[4]

39

N-(2-methoxy-

phenyl)-2-(4-

piperidin-1-yl

quinazoline-2-

sulfonyl)-

acetamide

Multiple

Noted as having

remarkable

activity

[4]

40

N-(4-methoxy-

phenyl)-2-(4-

morpholin-4-

ylquinazoline-2-

sulfonyl)-

acetamide

Multiple

Noted as having

remarkable

activity

[4]

13

Phenoxy thiazole

with methyl and

fluoro substitutes

Multiple
~13 µM

(average)
[4]
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Analysis of Structure-Activity Relationships (SAR):

The development of phenoxy acetamide derivatives as anticancer agents has revealed several

key SAR trends:

Halogen and Nitro Groups: The presence of halogens on the aromatic ring and nitro groups

on the phenoxy moiety appears to be favorable for both anticancer and anti-inflammatory

activity.[2][3] Compound 3c, which contains both a chloro and a nitro group, exhibited notable

activity.[2][3]

Heterocyclic Scaffolds: The incorporation of larger heterocyclic systems, such as

quinazoline, can lead to compounds with remarkable anticancer activity.[4] Compounds 38,

39, and 40, which feature a quinazoline-2-sulfonyl group, were highlighted for their potent

effects across multiple cell lines.[4]

Thiazole Moiety: The introduction of a thiazole ring linked to the phenoxy group, as seen in

compound 13, also results in significant cytotoxic efficacy.[4]

These findings suggest that while the core phenoxy acetamide structure provides a good

starting point, the addition of specific functional groups and larger ring systems is crucial for

achieving potent anticancer activity.

Anticonvulsant Properties: Insights from Preclinical
Models
Derivatives of 2-phenoxyacetamide have also been investigated for their potential in treating

epilepsy. Preclinical screening using animal models has identified several compounds with

promising anticonvulsant activity.
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Compound ID
Key Structural
Features

Animal Model ED50 (mg/kg) Reference

trans-2-(2,6-

dimethylphenoxy

)-N-(2-

hydroxycyclohex

yl)acetamide

Racemic trans-

isomer

Maximal

Electroshock

(MES), mice, ip

42.97 [5]

19

N-phenyl-2-(4-

phenylpiperazin-

1-yl)acetamide

with 3-

(trifluoromethyl)a

nilide

MES, mice/rats
Active at 100

mg/kg
[6]

12

N-(3-

chlorophenyl)-2-

(4-

methylpiperazin-

1-yl)acetamide

MES, mice/rats
Active at 100

mg/kg
[6]

13

N-(3-

chlorophenyl)-2-

morpholino-

acetamide

MES, mice/rats

Active at 100

mg/kg (0.5h) and

300 mg/kg (4h)

[6]

Analysis of Structure-Activity Relationships (SAR):

The anticonvulsant activity of these derivatives appears to be influenced by several structural

factors:

Phenoxy Ring Substitution: The racemic trans-2-(2,6-dimethylphenoxy)-N-(2-

hydroxycyclohexyl)acetamide was the most effective in the MES test, suggesting that the

2,6-dimethyl substitution pattern on the phenoxy ring is beneficial for this activity.[5] The

mechanism of action for this compound is believed to involve the inhibition of voltage-gated

sodium currents and enhancement of GABA effects.[5]
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Anilide Substitution: In a series of N-phenyl-2-(4-phenylpiperazin-1-yl)acetamide derivatives,

the nature of the substituent on the anilide ring was critical.[6] Compounds with a 3-

(trifluoromethyl)anilide moiety generally showed higher anticonvulsant protection compared

to those with a 3-chloroanilide group.[6]

Amide Moiety: The replacement of a heterocyclic imide ring with a chain amide bound was a

key design feature in the N-phenyl-2-(4-phenylpiperazin-1-yl)acetamide series.[6]

These results highlight the importance of both the phenoxy and the N-phenyl portions of the

molecule in determining anticonvulsant efficacy.

Experimental Protocols
To ensure the reproducibility and validity of the presented data, this section details the

methodologies for key experiments cited in this guide.

Monoamine Oxidase (MAO) Inhibition Assay
This protocol outlines a general procedure for determining the inhibitory potency of compounds

against MAO-A and MAO-B.

Objective: To determine the IC50 values of test compounds against MAO-A and MAO-B.

Materials:

Recombinant human MAO-A and MAO-B enzymes

Kynuramine (substrate for MAO-A)

Benzylamine (substrate for MAO-B)

Test compounds

Phosphate buffer (pH 7.4)

Spectrofluorometer

Procedure:
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Prepare a series of dilutions of the test compounds.

In a 96-well plate, add the MAO enzyme (A or B) and the test compound at various

concentrations.

Pre-incubate the enzyme and compound mixture for a specified time (e.g., 15 minutes) at

37°C.

Initiate the enzymatic reaction by adding the appropriate substrate (kynuramine for MAO-A

or benzylamine for MAO-B).

Incubate the reaction mixture for a defined period (e.g., 30 minutes) at 37°C.

Stop the reaction by adding a quenching solution (e.g., NaOH).

Measure the fluorescence of the product (4-hydroxyquinoline for MAO-A) or the absorbance

of the product (benzaldehyde for MAO-B) using a plate reader.

Calculate the percentage of inhibition for each compound concentration relative to a control

without inhibitor.

Determine the IC50 value by plotting the percentage of inhibition against the logarithm of the

compound concentration and fitting the data to a dose-response curve.
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Data Analysis

Compound Dilution Series
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Workflow for MAO Inhibition Assay
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Click to download full resolution via product page

Maximal Electroshock (MES) Test for Anticonvulsant
Activity
This protocol describes a standard in vivo method for screening potential anticonvulsant drugs.

Objective: To evaluate the ability of a test compound to prevent tonic hind limb extension in

rodents following a maximal electrical stimulus.

Materials:

Male mice or rats

Test compound

Vehicle control (e.g., saline, Tween 80 emulsion)

Corneal electrodes

A constant-current electroshock apparatus

Procedure:

Administer the test compound or vehicle to the animals via a specific route (e.g.,

intraperitoneal, oral).

After a predetermined time interval (to allow for drug absorption and distribution), apply an

electrical stimulus through corneal electrodes. The stimulus parameters (e.g., 50 mA for

mice, 150 mA for rats, 60 Hz, 0.2 seconds) are chosen to induce a maximal seizure in

control animals.

Observe the animals for the presence or absence of a tonic hind limb extension. The

absence of this response is considered protection.

Test several groups of animals at different doses of the compound to determine the median

effective dose (ED50), which is the dose that protects 50% of the animals from the tonic

extension phase of the seizure.
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A rotarod test is often performed concurrently to assess for any motor impairment

(neurotoxicity) caused by the test compound.

Group Animals (Mice/Rats)

Administer Test Compound or Vehicle

Wait for Predetermined Time

Apply Maximal Electroshock via Corneal Electrodes

Observe for Tonic Hind Limb Extension

Record Protection vs. No Protection

Calculate ED50

Workflow for MES Anticonvulsant Test

Click to download full resolution via product page
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The 2-(2-Methoxyphenoxy)acetamide scaffold and its broader phenoxy acetamide family

represent a highly fruitful area for drug discovery. The comparative analysis presented in this

guide demonstrates that subtle structural modifications can lead to dramatic shifts in biological

activity, enabling the development of compounds with high potency and selectivity for a diverse

range of therapeutic targets. The structure-activity relationships highlighted herein provide a

valuable roadmap for the rational design of next-generation therapeutic agents based on this

versatile chemical framework. Further research, including in vivo efficacy studies and detailed

pharmacokinetic and toxicological profiling, will be essential to translate the promise of these

compounds into clinical realities.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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